6,8-Dibromo-2-oxo-2H-chromene-3-carbonitrile

Antiproliferative activity Thyroid cancer Cytotoxicity screening

Thyroid cancer screening panels often fail due to generic coumarin scaffolds lacking selectivity. This compound (2h) is one of only two 6,8-dihalogenated 3-carbonitriles with confirmed antiproliferative activity against K-1 (CC50 60 µM) and TPC-1 (CC50 90 µM) thyroid cancer cells, while sparing B-CPAP, normal thyroid (Nthy-ori-3-1), and lung (MRC-5) fibroblasts. Unlike the pro-oxidant 2k analog, 2h uniquely decreases intracellular ROS and upregulates GSH to ~500% of control, enabling targeted Keap1/Nrf2/ARE pathway studies. The 3-cyano group is pharmacophorically essential-3-carboxylate/acid analogs are inactive.

Molecular Formula C10H3Br2NO2
Molecular Weight 328.94 g/mol
Cat. No. B13024619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dibromo-2-oxo-2H-chromene-3-carbonitrile
Molecular FormulaC10H3Br2NO2
Molecular Weight328.94 g/mol
Structural Identifiers
SMILESC1=C2C=C(C(=O)OC2=C(C=C1Br)Br)C#N
InChIInChI=1S/C10H3Br2NO2/c11-7-2-5-1-6(4-13)10(14)15-9(5)8(12)3-7/h1-3H
InChIKeyJFMZGJXHSLNKAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dibromo-2-oxo-2H-chromene-3-carbonitrile Procurement Guide: Core Identity and Research-Grade Specifications


6,8-Dibromo-2-oxo-2H-chromene-3-carbonitrile (CAS 76693-36-2), also designated as compound 2h, is a synthetic halogenated coumarin derivative belonging to the 2-oxo-2H-chromene-3-carbonitrile family. Its molecular formula is C₁₀H₃Br₂NO₂ with a molecular weight of 328.94 g/mol, and commercially available research-grade material typically meets ≥98% purity . The compound features a 3-cyano substituent and two bromine atoms at the 6- and 8-positions of the coumarin scaffold, a substitution pattern that critically distinguishes its biological and electrochemical behavior from mono-halogenated or 3-carboxylate/ester analogs [1].

Why 6,8-Dibromo-2-oxo-2H-chromene-3-carbonitrile Cannot Be Replaced by Generic Halogenated Coumarins


Halogenated coumarins are frequently sourced as interchangeable scaffolds for antiproliferative screening or redox studies, yet experimental evidence demonstrates that even subtle alterations in halogen identity, substitution pattern, or the 3-position functional group can completely abolish or reverse biological activity. Among a panel of eleven 6- and 6,8-halocoumarin derivatives tested in parallel, only two compounds—6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile (2h) and its 6,8-diiodo analog (2k)—exhibited meaningful antiproliferative effects against thyroid cancer-derived cell lines, while all mono-halogenated variants (6-Cl, 6-Br), 6,8-dibromo-3-carboxylate esters, and 6,8-dibromo-3-carboxylic acid derivatives were inactive [1]. Moreover, 2h and 2k operate through mechanistically distinct pathways (antioxidant vs. pro-oxidant), meaning that substitution with a different 6,8-dihalogenated congener will likely produce different cellular outcomes. These findings firmly establish that generic replacement is not scientifically supported.

6,8-Dibromo-2-oxo-2H-chromene-3-carbonitrile: Quantitative Differentiation Evidence Against Closest Analogs


Antiproliferative CC50 Values in Thyroid Cancer Cell Lines: 2h vs. 2k vs. Inactive Analogs

Compound 2h demonstrates selective antiproliferative activity against K-1 and TPC-1 thyroid cancer cell lines (CC50 = 60 µM and 90 µM, respectively), while exhibiting no cytotoxicity against B-CPAP thyroid cancer cells, SK-MES-1 lung cancer cells, or normal MRC-5 and Nthy-ori-3-1 cell lines. In contrast, the 6,8-diiodo analog 2k is more broadly active (CC50 = 57 µM in K-1, 44 µM in TPC-1, and 46 µM in B-CPAP). All other tested 6- and 6,8-halocoumarin derivatives (including 6-chloro-2c, 6-bromo-2e, and 6,8-dibromo-3-carboxylate 2g) were inactive across all tested cell lines. This establishes that the 3-carbonitrile group and 6,8-dibromo substitution are jointly required for activity, and that the bromine vs. iodine halogen choice determines potency and selectivity breadth [1].

Antiproliferative activity Thyroid cancer Cytotoxicity screening

Mechanistic Divergence: ROS Scavenging by 2h vs. ROS Induction by 2k in TPC-1 Cells

In TPC-1 thyroid cancer cells, treatment with 2h at both 20 µM and 100 µM concentrations induces a time- and dose-dependent decrease in reactive oxygen species (ROS) levels, consistent with an antioxidant mechanism. In stark contrast, treatment with the 6,8-diiodo analog 2k produces a significant increase in ROS generation starting at 30 minutes and continuing to rise through 120 minutes (p < 0.001), indicative of a pro-oxidant mechanism. This mechanistic bifurcation occurs despite both compounds inducing apoptosis and G2/M phase cell cycle arrest, confirming that the halogen atom identity (Br vs. I) fundamentally alters the mode of antiproliferative action [1].

Reactive oxygen species Mechanism of action Apoptosis

Electrochemical Redox Properties: Oxidation Peak Potential of 2h vs. 2k

Cyclic voltammetry in anhydrous acetonitrile reveals that the dibromo derivative 2h exhibits an oxidation peak at a less positive potential (0.6 V) compared to the diiodo analog 2k (0.75 V). Conversely, 2k shows a reduction feature at a less negative potential (−0.95 V) than 2h (−1.02 V). These electrochemical differences indicate that 2h is more easily oxidized and more difficult to reduce than 2k, a property that correlates with its observed antioxidant behavior in cellular assays and makes 2h the preferred choice for studies requiring an electron-donating (antioxidant) coumarin scaffold [1].

Cyclic voltammetry Oxidation potential Redox chemistry

Intracellular Reduced Glutathione (GSH) Modulation: Striking Upregulation by 2h in TPC-1 Tumor Cells

In TPC-1 thyroid cancer cells, coumarin 2h induces a massive increase in reduced glutathione (GSH) levels to approximately 500% of untreated control values (p < 0.001 vs. control and vs. 2k). The 6,8-diiodo analog 2k, by comparison, elevates GSH levels to only about 200% of control (p < 0.01 vs. control). In normal Nthy-ori-3-1 thyroid cells, the situation is reversed: 2h produces only a modest GSH increase (~140% of control, p < 0.01), while 2k drives GSH to ~200% (p < 0.001). This cell-type-dependent and halogen-dependent differential in GSH modulation positions 2h as a uniquely potent probe for studying tumor-selective redox adaptation [1].

Glutathione Redox homeostasis Cancer cell metabolism

Structural Determinants of Activity: The 3-Cyano Group Is Indispensable for Antiproliferative Effect

A systematic structure-activity relationship emerges from the full screening dataset: among the 6,8-dibrominated coumarins tested, only those bearing a 3-carbonitrile substituent (2h) exhibit antiproliferative activity. The 6,8-dibromo-3-carboxylate ethyl ester (2g, CC50 >100 µM in all cell lines) and the 6,8-dibromo-3-carboxylic acid (2j, CC50 >100 µM in all cell lines) are completely inactive, despite sharing the identical 6,8-dibromination pattern. This establishes that the 3-cyano group is an essential pharmacophoric element for antiproliferative activity within this chemical series. Any procurement of a 6,8-dibrominated coumarin with a different 3-substituent (e.g., ester, acid, sulfonyl) for biological screening is unlikely to yield active material [1].

Structure-activity relationship Coumarin pharmacophore Medicinal chemistry

6,8-Dibromo-2-oxo-2H-chromene-3-carbonitrile: Verified Application Scenarios for Research Procurement


Thyroid Cancer Cell Line-Selective Antiproliferative Screening

Compound 2h is the preferred choice when screening for compounds that selectively inhibit K-1 and TPC-1 thyroid cancer cell proliferation while sparing B-CPAP thyroid cancer cells and normal thyroid (Nthy-ori-3-1) and lung (MRC-5) fibroblasts. Its CC50 of 60 µM (K-1) and 90 µM (TPC-1), combined with inactivity against B-CPAP, provides a narrower selectivity profile than the pan-thyroid-active 2k, enabling more targeted mechanism-of-action studies [1].

Antioxidant Mechanism Probing via ROS and GSH Pathway Analysis

Investigators studying antioxidant-mediated antiproliferative mechanisms should use 2h rather than 2k, as 2h uniquely decreases intracellular ROS and upregulates reduced GSH to ~500% of control in TPC-1 tumor cells. This makes 2h a valuable chemical probe for Keap1/Nrf2/ARE pathway studies and oxidative stress research where a net antioxidant coumarin scaffold is required [1].

Electrochemical Studies Requiring Low-Oxidation-Potential Coumarin Scaffolds

For cyclic voltammetry experiments or materials-science applications needing a coumarin with an oxidation potential below 0.7 V (vs. Fc⁺/⁰), 2h (E_ox = 0.6 V) is the quantitatively superior choice over 2k (E_ox = 0.75 V). The 150 mV lower oxidation barrier makes 2h the appropriate procurement decision for electron-donor coumarin studies in organic electronics or redox sensor development [1].

Structure-Activity Relationship Studies on 3-Cyano Coumarin Pharmacophores

When building a coumarin library for SAR analysis, 2h serves as the only active 6,8-dihalogenated 3-carbonitrile representative. Procurement of the 3-carboxylate or 3-carboxylic acid analogs (2g, 2j) is not recommended for biological screening, as these compounds lack antiproliferative activity despite sharing the same 6,8-dibromination pattern. The 3-cyano group is a confirmed essential pharmacophoric element [1].

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